molecular formula C7H10N2O2S B3189332 (3-Methanesulfonylphenyl)hydrazine CAS No. 312303-93-8

(3-Methanesulfonylphenyl)hydrazine

Cat. No. B3189332
M. Wt: 186.23 g/mol
InChI Key: SZPJJHUFWHTSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08304556B2

Procedure details

B-012 is prepared analogously to B-05 starting from 3-methylsulfonylaniline hydrochloride (2.50 g, 11.4 mmol), sodium nitrite (1.18 g, 17.1 mmol) and tin(II)chloride dihydrate (14.9 g, 66.0 mmol). The product is purified by precipitation from ethyl acetate with cyclohexane. Yield: 1.08 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9])(=[O:5])=[O:4].[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>>[CH3:2][S:3]([C:6]1[CH:7]=[C:8]([NH:9][NH2:13])[CH:10]=[CH:11][CH:12]=1)(=[O:4])=[O:5] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.CS(=O)(=O)C=1C=C(N)C=CC1
Name
Quantity
1.18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
14.9 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is purified by precipitation from ethyl acetate with cyclohexane

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C=CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.